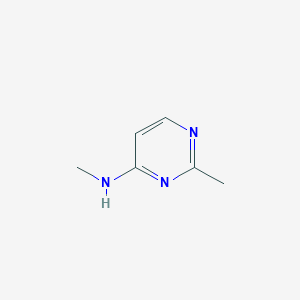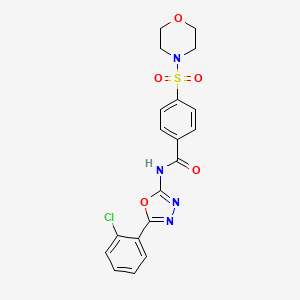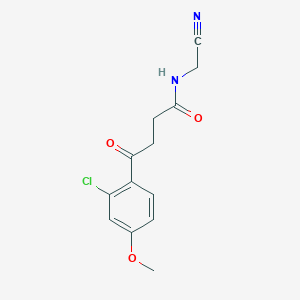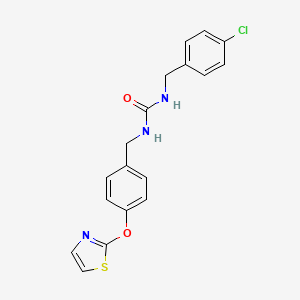
N,2-dimethylpyrimidin-4-amine
概要
説明
“N,2-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name N,2-dimethyl-4-pyrimidinamine . This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Synthesis Analysis
The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) has been reported . These ILs have been used as efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3, (H,7,8,9) . The InChI key is QNTYSDDFYFIVME-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 80-81°C .科学的研究の応用
Antifungal Applications
N,2-dimethylpyrimidin-4-amine derivatives exhibit antifungal properties. A study synthesized various dimethylpyrimidin-derivatives and tested their effectiveness against fungi like Aspergillus terreus and Aspergillus niger. These compounds, particularly one designated as compound number (2), demonstrated notable antifungal activity, suggesting their potential as antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
This compound derivatives have also been explored for their antiangiogenic effects. A silico study examined several synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. These compounds were assessed for their binding affinity with VEGFR-2 kinase, a critical target in antiangiogenic therapy. The results indicated that these derivatives, particularly one compound, exhibited significant binding energy and theoretical effectiveness as antiangiogenic agents (Jafar & Hussein, 2021).
DNA Interaction Studies
This compound derivatives have been studied for their interaction with DNA. One such study evaluated the interaction of two phleomycin amplifiers, including a derivative of N,N-dimethylpyrimidin-2-amine, with DNA. The study found that these compounds intercalate with DNA, affecting its structure and properties. This interaction is crucial for understanding the compounds' biological amplification activity, especially in the context of anticancer drug development (Strekowski et al., 1986).
Chemical Synthesis and Structural Analysis
There is significant research focused on the chemical synthesis and structural analysis of this compound derivatives. Studies have explored various synthetic pathways, such as the transformation of enaminouracil to create substituted pyrimidines, and examined their crystal structures (Hamama et al., 2012). Another study synthesized and analyzed the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the intricate molecular arrangements and interactions within these compounds (Repich et al., 2017).
Other Applications
The diversity of this compound derivatives extends to various other applications. These include their use in glycomic analysis (Chen et al., 2018), reactions with cyanamides (Shestakov et al., 2006), and investigations into fluorescence binding with bovine serum albumin (Meng et al., 2012).
作用機序
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Safety and Hazards
“N,2-dimethylpyrimidin-4-amine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYSDDFYFIVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33643-90-2 | |
| Record name | N,2-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)
![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)

![9-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818231.png)



![N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2818240.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2818242.png)

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2818246.png)


